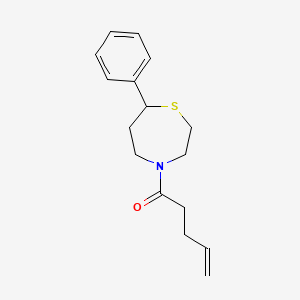![molecular formula C22H21N5O3 B2713931 9-(2,4-dimethoxyphenyl)-6-phenyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one CAS No. 923165-09-7](/img/structure/B2713931.png)
9-(2,4-dimethoxyphenyl)-6-phenyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of quinazoline, which is an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . It also contains a tetrazolo group, which is a five-membered ring containing four nitrogen atoms and one carbon atom.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Quinazoline itself is a light yellow crystalline solid that is soluble in water .科学的研究の応用
Luminescent Materials and OLEDs
The design and synthesis of novel light-emitting materials are crucial for applications such as organic light-emitting diodes (OLEDs). Researchers have explored various compounds to enhance luminescence efficiency. The compound may have potential in this field due to its unique structure. Investigating its photophysical properties, such as fluorescence quantum yield, emission wavelength, and stability, could reveal its suitability for OLEDs .
Photovoltaics and Perovskite Solar Cells
Given the growing interest in renewable energy sources, photovoltaic materials play a pivotal role. The compound’s electronic properties, bandgap, and charge transport behavior should be studied. Additionally, its compatibility with other materials, such as Au nanospheres, could impact its performance in perovskite solar cells .
作用機序
Target of Action
The primary targets of the compound 9-(2,4-dimethoxyphenyl)-6-phenyl-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one are matrix metalloproteinase 9 (MMP-9) and dihydroorotase . These enzymes play a significant role in various biological processes. MMP-9 is involved in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis . Dihydroorotase is an enzyme involved in the synthesis of pyrimidines, which are essential for DNA and RNA production .
Mode of Action
The compound 9-(2,4-dimethoxyphenyl)-6-phenyl-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one interacts with its targets by binding effectively to the active sites of the two proteins, MMP-9 and dihydroorotase . This interaction can inhibit the activity of these enzymes, leading to changes in the biological processes they are involved in .
Biochemical Pathways
The compound 9-(2,4-dimethoxyphenyl)-6-phenyl-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one affects the biochemical pathways associated with its targets. By inhibiting MMP-9, it can affect the breakdown of the extracellular matrix, which can influence processes such as tissue remodeling and disease progression . By inhibiting dihydroorotase, it can affect the synthesis of pyrimidines, potentially impacting DNA and RNA production .
Pharmacokinetics
The compound has been found to possess good anticancer properties with ic 50 value of 121 ± 010 to 632 ± 032 µM, indicating that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the action of 9-(2,4-dimethoxyphenyl)-6-phenyl-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one are primarily related to its inhibitory effects on its target enzymes. By inhibiting MMP-9 and dihydroorotase, it can potentially affect cell proliferation, migration, and survival, particularly in the context of cancer cells .
特性
IUPAC Name |
9-(2,4-dimethoxyphenyl)-6-phenyl-5,6,7,9-tetrahydro-4H-tetrazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-29-15-8-9-16(19(12-15)30-2)21-20-17(23-22-24-25-26-27(21)22)10-14(11-18(20)28)13-6-4-3-5-7-13/h3-9,12,14,21H,10-11H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWFLFZRSJIBHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=NN=NN25)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,4-dimethoxyphenyl)-6-phenyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

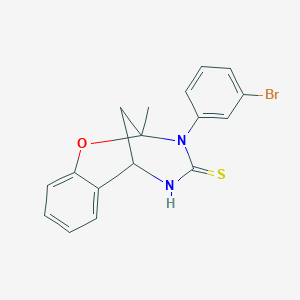
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]biphenyl-4-sulfonamide](/img/structure/B2713851.png)

![1-(4-fluorobenzyl)-3-((4-fluorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2713856.png)
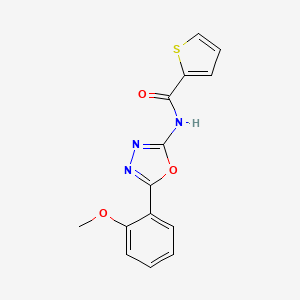
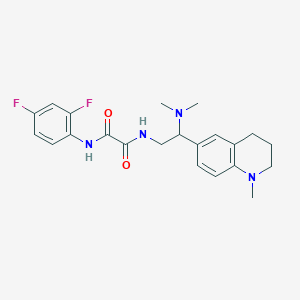

![N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2713860.png)
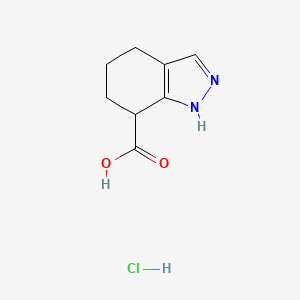
![1-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2713862.png)
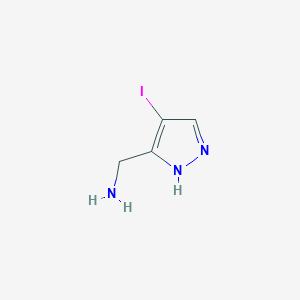
![N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2713865.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2713867.png)
